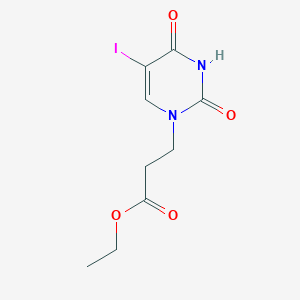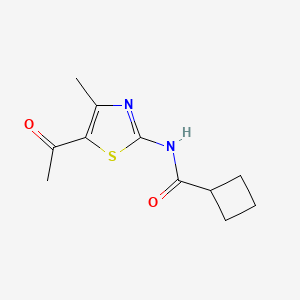
5-nitro-2-furaldehyde diphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-furaldehyde diphenylhydrazone, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It has been found to exhibit antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as some protozoa. Nifuroxazide has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of nifuroxazide is not fully understood. It is thought to exert its antimicrobial activity by inhibiting bacterial DNA synthesis, although it may also have other effects on bacterial metabolism.
In terms of its anticancer activity, nifuroxazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers the apoptotic cascade.
Biochemical and Physiological Effects:
5-nitro-2-furaldehyde diphenylhydrazone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and NADPH oxidase. It also has anti-inflammatory properties, and has been found to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of nifuroxazide is its broad-spectrum antimicrobial activity, which makes it useful for studying a range of bacterial species. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to the use of nifuroxazide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. It can also be difficult to work with, as it is insoluble in water and requires organic solvents for dissolution.
Orientations Futures
There are several potential future directions for research on nifuroxazide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential for use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
Overall, nifuroxazide is a promising compound with a range of potential applications in scientific research. Its antimicrobial and anticancer properties make it a valuable tool for studying these areas, and its potential for future development makes it an exciting area of research.
Méthodes De Synthèse
5-nitro-2-furaldehyde diphenylhydrazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with diphenylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions, with the product being isolated by filtration and recrystallization.
Applications De Recherche Scientifique
5-nitro-2-furaldehyde diphenylhydrazone has been extensively studied for its antimicrobial properties, with numerous studies demonstrating its efficacy against a range of bacterial species. It has been found to be particularly effective against Helicobacter pylori, a bacterium that is associated with the development of gastric ulcers and stomach cancer.
In addition to its antimicrobial activity, nifuroxazide has also been investigated for its potential as an anticancer agent. Studies have shown that it is able to induce apoptosis in cancer cells, suggesting that it may have therapeutic potential in the treatment of cancer.
Propriétés
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-20(22)17-12-11-16(23-17)13-18-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSMVFMMEZWRJQ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)



![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)
